

Preliminary Technical Guide on 3-Chlorophenmetrazine (3-CPM)

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Compound of Interest

Compound Name: 3-CPMT

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Introduction

3-Chlorophenmetrazine (3-CPM), also known by its code name PAL-594, is a synthetic derivative of phenmetrazine, a stimulant that was formerly used as an anorectic.^{[1][2]} Structurally, it is a substituted phenylmorpholine and is closely related to other analogues such as 3-fluorophenmetrazine (3-FPM).^[3] Preliminary in vitro studies have characterized 3-CPM as a potent norepinephrine-dopamine releasing agent (NDRA) with a weaker effect on serotonin release.^{[3][4]} This profile suggests its potential for investigation in research areas related to stimulant action, monoamine transporter function, and the development of novel therapeutic agents. This guide provides a summary of the available preliminary data on 3-CPM, detailed experimental protocols for its synthesis and pharmacological evaluation, and a visualization of its mechanism of action.

Quantitative Pharmacological Data

The following table summarizes the in vitro potency of 3-Chlorophenmetrazine (PAL-594) in inducing the release of monoamine neurotransmitters from rat brain synaptosomes.

Parameter	Dopamine (DA)	Norepinephrine (NE)	Serotonin (5-HT)
EC ₅₀ (nM)	27	75	301

Data sourced from studies on rat brain synaptosomes.[3]

Experimental Protocols

Synthesis of 3-Chlorophenmetrazine (PAL-594)

A detailed, multi-step synthesis of 2-(3-chlorophenyl)-3-methylmorpholine (PAL-594) has been described. The following protocol is a representative enantioselective synthesis:

Step 1: Preparation of 3-chlorocinnamyl alcohol. A solution of ethyl 3-chlorocinnamate in tetrahydrofuran (THF) is cooled to 0°C. Diisobutylaluminium hydride (DIBAL-H) is added dropwise, and the mixture is stirred for several hours at 0°C. The reaction is then quenched with water and 10% sodium hydroxide. The resulting solid is filtered, and the filtrate is dried and concentrated to yield 3-chlorocinnamyl alcohol.[5]

Step 2: Asymmetric Epoxidation. To a mixture of 4Å molecular sieves and dichloromethane (CH₂Cl₂), diethyl-D-tartrate, titanium isopropoxide, and cumene hydroperoxide are added sequentially under a nitrogen atmosphere at -35°C. A solution of 3-chlorocinnamyl alcohol in CH₂Cl₂ is then added dropwise. The reaction mixture is stirred for several hours at -35°C. After filtration, the organic layer is washed with 10% sodium hydroxide and brine to yield (2R,3R)-2,3-Epoxy-3-(3-chlorophenyl)-1-propanol.[5]

Step 3: Ring Opening and Diol Formation. The epoxy alcohol from the previous step is reacted with guaiacol in the presence of sodium hydroxide, water, and methyltributylammonium chloride in dichloromethane. The mixture is heated to 65°C for several hours. After cooling and addition of toluene, the mixture is worked up to provide (2R,3S)-3-(3-Chlorophenyl)-3-(2-methoxyphenoxy)-propane-1,2-diol.[5]

Step 4: Morpholine Ring Formation. A solution of the diol is treated with trifluoroacetic acid in dichloromethane and stirred at room temperature. The reaction mixture is then washed with 2

M sodium hydroxide and water, dried, and concentrated to provide the crude morpholine product, (2R,3R)-2-[(3-Chlorophenyl)-(2-methoxyphenoxy)-methyl]morpholine.[5] Further purification can be achieved via column chromatography.

In Vitro Monoamine Release Assay

The following is a representative protocol for determining the monoamine releasing properties of 3-CPM in rat brain synaptosomes.

Objective: To measure the potency (EC_{50}) of 3-CPM to induce the release of radiolabeled dopamine, norepinephrine, and serotonin from preloaded rat brain synaptosomes.

Materials:

- Rat brain tissue (caudate for dopamine, whole brain minus cerebellum and caudate for norepinephrine and serotonin).
- Ice-cold 10% sucrose solution containing 1 μ M reserpine.
- Krebs-phosphate buffer.
- Radiolabeled substrates: [3 H]MPP⁺ (for dopamine and norepinephrine) and [3 H]5-HT (for serotonin).
- Unlabeled transporter blockers for selectivity (e.g., desipramine and citalopram for dopamine release assays).
- Test compound: 3-Chlorophenmetrazine (3-CPM).
- Scintillation counter.

Procedure:

- Synaptosome Preparation: Rat brain tissue is homogenized in ice-cold 10% sucrose solution with reserpine. The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant, containing the synaptosomes, is collected.[2][6]

- **Preloading:** Synaptosomes are incubated in Krebs-phosphate buffer containing the respective radiolabeled substrate ($[^3\text{H}]\text{MPP}^+$ or $[^3\text{H}]\text{5-HT}$) for 1 hour to reach a steady state. To ensure selectivity for a specific transporter, unlabeled blockers for other transporters are included in the buffer.^[6]
- **Initiation of Release:** 850 μL of the preloaded synaptosome suspension is added to 150 μL of varying concentrations of 3-CPM.
- **Termination and Measurement:** The release assay is terminated by rapid vacuum filtration. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- **Data Analysis:** The effects of 3-CPM on release are expressed as a percentage of the maximum release induced by a known releasing agent (e.g., tyramine). EC_{50} values are calculated from the concentration-response curves.

Dopamine Transporter (DAT) Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of 3-CPM for the dopamine transporter.

Objective: To determine the inhibitory constant (K_i) of 3-CPM by measuring its ability to displace a known radioligand from the dopamine transporter.

Materials:

- Cell line expressing the human dopamine transporter (hDAT), e.g., HEK293 cells.
- Radioligand: $[^3\text{H}]\text{WIN 35,428}$.
- Binding buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4).
- Test compound: 3-Chlorophenmetrazine (3-CPM).
- Standard non-selective and selective DAT inhibitors (e.g., cocaine, GBR-12909).
- Cell harvester and liquid scintillation counter.

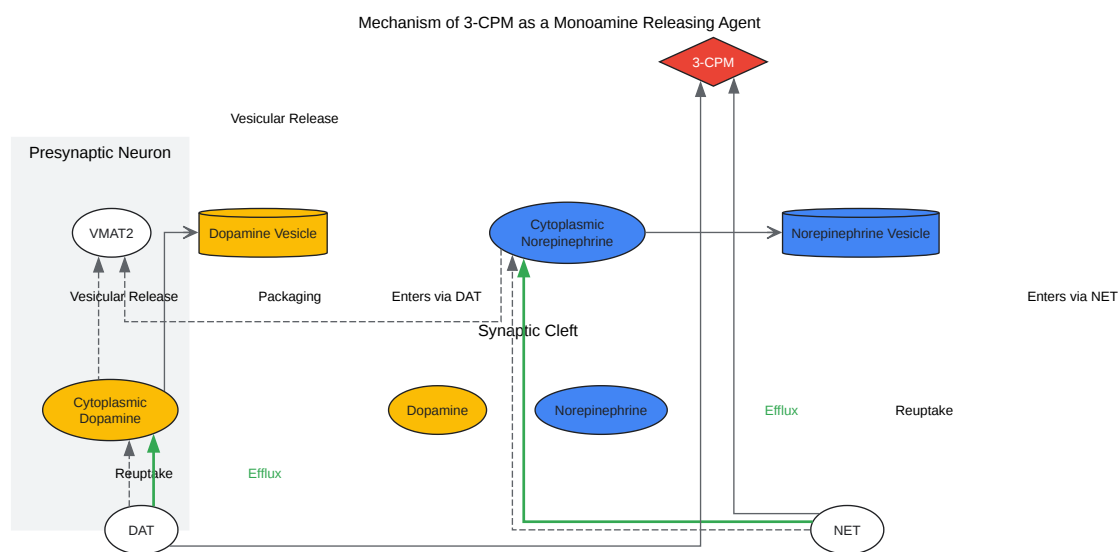
Procedure:

- **Cell Culture and Membrane Preparation:** hDAT-expressing cells are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the dopamine transporters.
- **Assay Setup:** The assay is performed in a 96-well plate format. Each well contains a fixed concentration of the cell membrane preparation, a fixed concentration of the radioligand [^3H]WIN 35,428, and varying concentrations of 3-CPM or a standard compound.^{[7][8]}
- **Incubation:** The plates are incubated to allow for competitive binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- **Quantification:** The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
- **Data Analysis:** The data are used to generate competition curves, from which the IC_{50} (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

Visualizations

Mechanism of Action: Monoamine Release

The following diagram illustrates the proposed mechanism of action for 3-Chlorophenmetrazine as a norepinephrine-dopamine releasing agent.

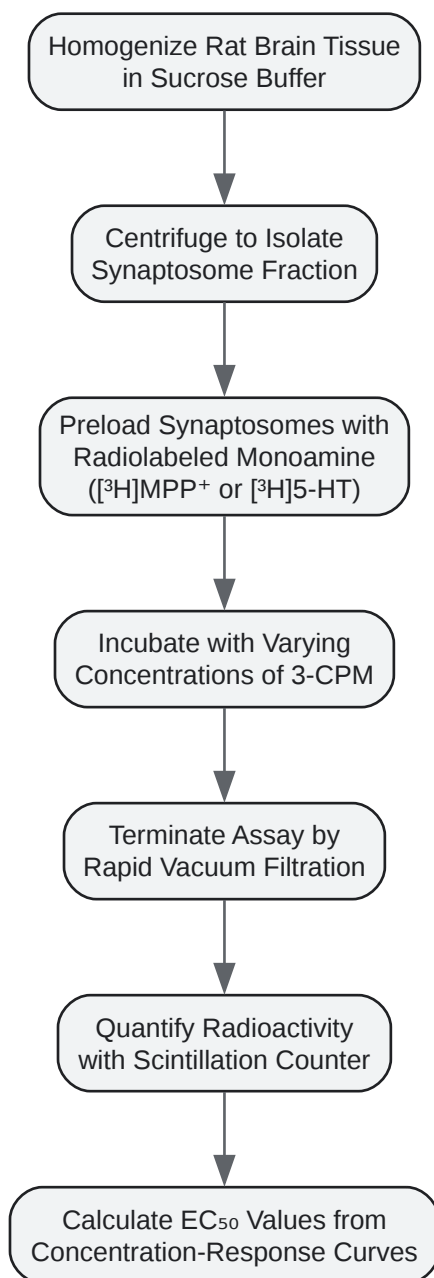


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Caption: Proposed mechanism of 3-CPM-induced monoamine release.

Experimental Workflow: Monoamine Release Assay

The following diagram outlines the logical workflow for the in vitro monoamine release assay.



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Caption: Workflow for the in vitro monoamine release assay.

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